molecular formula C9H10O4 B3050518 Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- CAS No. 2657-28-5

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-

Cat. No.: B3050518
CAS No.: 2657-28-5
M. Wt: 182.17 g/mol
InChI Key: HMKDVYBWQMUYGA-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of three hydroxyl groups and a methyl group attached to a phenyl ring, along with an ethanone group. It is a derivative of acetophenone and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with chloroacetic acid, followed by cyclization and subsequent hydroxylation . Another method includes the reaction of benzyl chloride with sodium hydroxide, leading to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can lead to various biological effects, such as antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

  • Acetophenone, 2’,4’,6’-trihydroxy-
  • Acetophloroglucinol
  • Phloroacetophenone
  • 2’,4’,6’-Trihydroxyacetophenone

Comparison: Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- is unique due to the presence of a methyl group on the phenyl ring, which can influence its chemical properties and reactivity. This structural difference can lead to variations in its biological activity and applications compared to other similar compounds .

Properties

IUPAC Name

1-(2,4,6-trihydroxy-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-4-6(11)3-7(12)8(5(2)10)9(4)13/h3,11-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKDVYBWQMUYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456138
Record name Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2657-28-5
Record name Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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